Eicosenoic acid, (Z)-
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Overview
Description
Delta2-cis Eicosenoic Acid: is an alpha, beta-unsaturated fatty acid. This compound is extracted from fresh water clams and has been studied for its potential medicinal uses, particularly in improving liver function and decreasing blood sugar levels in diabetic rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta2-cis Eicosenoic Acid can be synthesized through the extraction and purification from natural sources such as fresh water clams . The synthetic route involves the isolation of the compound followed by purification processes to achieve a high purity level of over 98% .
Industrial Production Methods: Industrial production of Delta2-cis Eicosenoic Acid involves large-scale extraction from natural sources, followed by purification using techniques such as crystallization and solvent extraction. The compound is then formulated into a crystalline solid for various applications .
Chemical Reactions Analysis
Types of Reactions: Delta2-cis Eicosenoic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Delta2-cis Eicosenoic Acid .
Scientific Research Applications
Delta2-cis Eicosenoic Acid has several scientific research applications, including:
Mechanism of Action
Delta2-cis Eicosenoic Acid exerts its effects through several molecular targets and pathways:
Lipid Metabolism: The compound influences lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis.
Blood Sugar Regulation: It has been shown to decrease blood sugar levels by enhancing insulin sensitivity and promoting glucose uptake in cells.
Liver Function: The compound improves liver function by reducing oxidative stress and promoting the regeneration of liver cells.
Comparison with Similar Compounds
Delta2-cis Eicosenoic Acid is unique compared to other similar compounds due to its specific structure and biological effects. Similar compounds include:
2-Octadecenoic Acid: Known for its effects on liver function and blood sugar levels.
Oleic Acid: A common monounsaturated fatty acid found in olive oil, known for its beneficial effects on cardiovascular health.
Linoleic Acid: A polyunsaturated fatty acid found in various vegetable oils, known for its role in maintaining healthy skin and cell membranes.
Delta2-cis Eicosenoic Acid stands out due to its specific alpha, beta-unsaturated structure and its potential medicinal uses in treating diabetes and improving lipid metabolism .
Properties
IUPAC Name |
(Z)-icos-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKTURVKRGQNQD-HNENSFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28933-89-3 |
Source
|
Record name | Eicosenoic acid, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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